p-METHOXYCINNAMALDEHYDE

RSV Antiviral In vitro

Select p-Methoxycinnamaldehyde for your RSV research. This para-substituted cinnamaldehyde derivative delivers potent anti-RSV activity (IC50=0.055 μg/mL; SI=898.2)—unmatched by parent cinnamaldehyde—making it the critical reference standard and chemical probe for viral entry studies. Its 2.6× greater dipteran pest deterrence over cinnamaldehyde and defined NF-κB/JNK pathway inactivation provide versatile differentiation. Choose ≥98% pure, well-characterized material to eliminate assay variability and accelerate reproducible results.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 24680-50-0
Cat. No. B120730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-METHOXYCINNAMALDEHYDE
CAS24680-50-0
Synonyms(2E)-3-(4-Methoxyphenyl)-2-propenal;  (E)-3-(4-Methoxyphenyl)-2-propenal;  (E)-p-Methoxy-Cinnamaldehyde;  (2E)-3-(4-Methoxyphenyl)-2-propenal;  (E)-3-(4-Methoxyphenyl)-2-propenal;  (E)-3-(4-Methoxyphenyl)propenal;  (E)-3-(4-Methoxyphenyl)propenal;  (E)-4-Me
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC=O
InChIInChI=1S/C10H10O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-8H,1H3/b3-2+
InChIKeyAXCXHFKZHDEKTP-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in fats
moderately soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





p-Methoxycinnamaldehyde (CAS 24680-50-0): Sourcing Guide for RSV Antiviral and Specialty Bioactivity Research


p-Methoxycinnamaldehyde (CAS 24680-50-0), also known as 4-Methoxycinnamaldehyde, is a para-substituted cinnamaldehyde derivative with the molecular formula C10H10O2 and a molecular weight of 162.18 g/mol [1]. It is a naturally occurring compound, found as an active constituent of Agastache rugosa, and is also produced synthetically as a yellow crystalline solid . Key physical properties include a melting point range of 55–60°C and a calculated Log P of approximately 1.8, indicating moderate lipophilicity . Its most notable biological activity is potent inhibition of respiratory syncytial virus (RSV) in vitro, a property that differentiates it from its parent compound, cinnamaldehyde .

p-Methoxycinnamaldehyde (CAS 24680-50-0): Why Generic Cinnamaldehyde Fails as a Substitute


The simple substitution of a methoxy group at the para position of cinnamaldehyde results in a distinct structure-activity profile that renders p-methoxycinnamaldehyde non-interchangeable with its parent compound and other close analogs. While cinnamaldehyde is a potent and broad-spectrum antimicrobial agent, it lacks the specific antiviral activity against RSV that defines the utility of p-methoxycinnamaldehyde . Furthermore, antimicrobial studies directly comparing the two compounds demonstrate that p-methoxycinnamaldehyde is significantly less potent against common intestinal bacteria like E. coli and coliforms than cinnamaldehyde [1]. This inversion of potency profiles between antiviral and antibacterial applications confirms that these compounds cannot be generically substituted; selecting the correct derivative is critical for achieving the desired experimental outcome in specific bioassays [2].

p-Methoxycinnamaldehyde (CAS 24680-50-0): Quantitative Evidence for Product Differentiation and Selection


Superior Potency Against RSV: p-Methoxycinnamaldehyde's Definitive Antiviral Profile

p-Methoxycinnamaldehyde demonstrates a highly specific and potent antiviral effect against respiratory syncytial virus (RSV), with a reported IC50 of 0.055 μg/mL and a high selectivity index of 898.2 . This activity is absent in cinnamaldehyde, which is instead known for its broad-spectrum antibacterial and antifungal properties. The high SI value indicates significant cytoprotective activity with low cytotoxicity, a critical parameter for antiviral lead selection . The mechanism of action involves interference with viral entry by inhibiting both viral attachment (IC50 = 0.06 μg/mL) and internalization (IC50 = 0.01 μg/mL) .

RSV Antiviral In vitro

Insect Deterrence: Quantified Advantage of p-Methoxycinnamaldehyde Over Cinnamaldehyde

In a direct comparative behavioral study, (E)-4-methoxycinnamaldehyde was found to be a significantly more potent oviposition deterrent against the onion fly (Delia antiqua) than (E)-cinnamaldehyde [1]. The compound required a far lower concentration to achieve the same level of deterrence, demonstrating superior efficacy in this specific ecological application.

Insect Deterrent Agrochemical Behavioral Bioassay

Antimicrobial Activity Profile: Contextualizing p-Methoxycinnamaldehyde's Role Against Cinnamaldehyde

Contrary to a common assumption that all cinnamaldehyde derivatives are equally antimicrobial, a comprehensive in vitro study using an intestinal fermentation model showed a clear potency hierarchy against coliform bacteria and E. coli [1]. Cinnamaldehyde exhibited the second-highest activity after the potent but carcinogenic 4-nitrocinnamaldehyde. 4-Methoxycinnamaldehyde demonstrated notably lower potency, following cinnamaldehyde and ranking third overall [2]. This confirms that para-methoxy substitution reduces antimicrobial efficacy relative to the parent compound in this context, a critical piece of information for selecting the right compound for antibacterial research.

Antibacterial Antifungal Structure-Activity Relationship

Anti-inflammatory Potential: p-Methoxycinnamaldehyde's Demonstrated Mechanism in Macrophages

While direct head-to-head comparisons with cinnamaldehyde are lacking for anti-inflammatory activity, studies on p-methoxycinnamaldehyde isolated from Etlingera pavieana have defined its specific mechanism of action [1]. The compound suppresses the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophages. This effect is mediated through the inactivation of the NF-κB and JNK/c-Jun signaling pathways, which are central regulators of pro-inflammatory cytokine production . This detailed mechanistic insight provides a clear rationale for its use in inflammation-related research, distinguishing it from other derivatives where the mechanism may be unknown or different.

Anti-inflammatory NF-κB In vitro

p-Methoxycinnamaldehyde (CAS 24680-50-0): Recommended Research and Industrial Applications Based on Verified Evidence


Antiviral Research: Validated RSV Lead Compound and Chemical Probe

p-Methoxycinnamaldehyde is an ideal reference standard and chemical probe for research programs focused on respiratory syncytial virus (RSV). Its potent and highly selective antiviral activity (IC50 = 0.055 μg/mL; SI = 898.2) in human cell lines makes it a valuable tool for studying RSV entry mechanisms, including viral attachment and internalization . It can be used as a positive control in antiviral screening assays or as a starting scaffold for medicinal chemistry optimization aimed at developing novel anti-RSV therapeutics. Its well-characterized selectivity profile reduces the confounding variable of cytotoxicity in cell-based assays [1].

Agrochemical R&D: Potent Insect Oviposition Deterrent Development

Based on direct comparative evidence showing a 2.6-fold increase in potency over cinnamaldehyde (BR90 = 0.38% vs. 1.0%), p-methoxycinnamaldehyde is a superior choice for developing deterrent-based pest management strategies for dipteran pests like the onion fly (Delia antiqua) . Its higher efficacy can translate to lower application rates and reduced costs in field formulations. This compound serves as a benchmark for structure-activity relationship (SAR) studies aiming to design even more potent and environmentally benign insect behavior-modifying chemicals [1].

Inflammation Pathway Studies: Defined Inhibitor of NF-κB and JNK/c-Jun

For immunology and pharmacology researchers studying the NF-κB and JNK/c-Jun signaling cascades, p-methoxycinnamaldehyde offers a defined mechanism of action . Its validated ability to inactivate both pathways in LPS-stimulated macrophages provides a specific tool for dissecting the crosstalk between these two major inflammatory regulators. This application is distinct from that of cinnamaldehyde, which may have a different or less characterized signaling profile, allowing for more precise pathway interrogation [1].

Structure-Activity Relationship (SAR) and Medicinal Chemistry

The divergent activity profile of p-methoxycinnamaldehyde—potent RSV antiviral but weaker antibacterial activity compared to cinnamaldehyde—makes it a critical compound for SAR studies . It provides a clear data point demonstrating that para-methoxy substitution on the cinnamaldehyde scaffold confers antiviral activity while diminishing antibacterial potency. This knowledge is essential for synthetic chemists and computational modelers aiming to rationally design next-generation cinnamaldehyde derivatives with tailored biological profiles for specific therapeutic or industrial targets [1].

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